molecular formula C10H19ClO2 B14490372 2-(4-Chloro-2-methylbutoxy)oxane CAS No. 63518-10-5

2-(4-Chloro-2-methylbutoxy)oxane

Cat. No.: B14490372
CAS No.: 63518-10-5
M. Wt: 206.71 g/mol
InChI Key: ABDGGWGDVKPJTP-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylbutoxy)oxane is a tetrahydropyran (oxane) derivative featuring a branched ether substituent at the 2-position. The compound’s structure includes a 4-chloro-2-methylbutoxy chain, which confers unique steric and electronic properties.

Properties

CAS No.

63518-10-5

Molecular Formula

C10H19ClO2

Molecular Weight

206.71 g/mol

IUPAC Name

2-(4-chloro-2-methylbutoxy)oxane

InChI

InChI=1S/C10H19ClO2/c1-9(5-6-11)8-13-10-4-2-3-7-12-10/h9-10H,2-8H2,1H3

InChI Key

ABDGGWGDVKPJTP-UHFFFAOYSA-N

Canonical SMILES

CC(CCCl)COC1CCCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylbutoxy)oxane can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-methylbutanol with oxirane under basic conditions. The reaction typically requires a catalyst such as potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the oxane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylbutoxy)oxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chloro group to a hydroxyl group, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) are employed under mild conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amines, thiols, or other substituted derivatives.

Scientific Research Applications

2-(4-Chloro-2-methylbutoxy)oxane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylbutoxy)oxane involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 2-(4-Chloro-2-methylbutoxy)oxane and related compounds:

Compound Core Structure Substituents Key Functional Groups Potential Applications
This compound Oxane (tetrahydropyran) 4-Chloro-2-methylbutoxy chain Ether, chloroalkyl Synthetic intermediate, alkylation agent
TC-1698 1-Azabicyclo[3.2.2]nonane 3-Pyridyl, oxane-derived side chain Amine, pyridyl High-affinity α4β2 nicotinic receptor ligand (Ki = 0.78 nM)
TC-1709 1-Azabicyclo[3.2.1]octane 3-Pyridyl, oxolane-derived side chain Amine, pyridyl Nicotinic receptor ligand (Ki = 2.5 nM)
Cyanidin-3-O-glucoside chloride Flavonoid-glucoside Benzopyrylium, oxane-triol, chloride Anthocyanin, hydroxyl, chloride Antioxidant, reference standard

Key Observations :

  • Substituent Effects : The chloro and methyl groups in this compound increase lipophilicity compared to TC-1698/TC-1709, which have polar pyridyl and amine groups. This may limit its utility in central nervous system (CNS) targeting but enhance stability in hydrophobic environments.
  • Reactivity : Unlike TC compounds (which undergo cyclization via HBr treatment ), the target compound’s chloro group may favor SN2 reactions or act as a leaving group in synthesis.

Pharmacological and Chemical Properties

  • Receptor Affinity: TC-1698/TC-1709 exhibit nanomolar affinity for α4β2 receptors due to pyridyl-amine interactions . The target compound lacks these groups, suggesting divergent biological targets.
  • Stability : The branched butoxy chain in this compound may improve metabolic stability compared to linear ethers.

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